3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Overview
Description
“3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine” is a chemical compound with the molecular formula C9H8ClN3S . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available. The molecular weight is reported to be 225.7 .Scientific Research Applications
Heterocyclic Compound Research
Research into heterocyclic compounds, such as imidazo[1,2-b]pyridazine, pyridopyridazine derivatives, and thiazine-based structures, provides a foundation for understanding the potential applications of "3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine". These compounds often serve as key scaffolds in the development of therapeutic agents due to their structural diversity and biological relevance.
Imidazo[1,2-b]pyridazine Scaffolds : The imidazo[1,2-b]pyridazine scaffold, similar in structure to pyridazine derivatives, is a crucial heterocyclic nucleus in medicinal chemistry. Its significance is highlighted by the kinase inhibitor ponatinib, which has spurred research into imidazo[1,2-b]pyridazine-containing derivatives for therapeutic applications. This research emphasizes the importance of structure-activity relationships (SAR) in developing compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).
Pyridopyridazine Derivatives : Pyridopyridazine derivatives, structurally related to pyridazine, exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic properties. These derivatives have been identified as selective inhibitors for specific phosphodiesterases, highlighting their potential in medicinal chemistry (Wojcicka & Nowicka-Zuchowska, 2018).
Thiazine-Based Compounds : Thiazines represent a class of heterocyclic organic compounds with underexplored pharmacological activities. Green synthesis methods for thiazine derivatives are gaining attention, and many thiazine compounds have shown significant biological activity, acting as antibacterial, antifungal, antitumor, and anti-inflammatory agents. This suggests a promising avenue for the exploration of thiazine-based compounds in medicinal applications (Badshah & Naeem, 2016).
Mechanism of Action
Target of Action
coli . They also interact with topoisomerase II , and have shown antipromastigote activity .
Mode of Action
Similar compounds have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is characterized by lower binding free energy .
Result of Action
Similar compounds have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2,4-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-9(14-6(2)11-5)7-3-4-8(10)13-12-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEASRKROYFFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241086 | |
Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1105195-25-2 | |
Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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